molecular formula C16H15Cl2N3O2 B5404408 N-{3-[(2,5-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide

N-{3-[(2,5-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide

Cat. No. B5404408
M. Wt: 352.2 g/mol
InChI Key: SOGZKSKSKLYVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,5-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide, also known as DBeQ, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to a class of compounds called Hsp90 inhibitors, which work by targeting the heat shock protein 90 (Hsp90) that is involved in the folding and stabilization of many oncogenic proteins.

Mechanism of Action

N-{3-[(2,5-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide works by targeting the Hsp90 protein, which is involved in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, this compound destabilizes these oncogenic proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of other diseases, such as neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(2,5-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide in lab experiments is its specificity for Hsp90, which allows for targeted inhibition of oncogenic proteins. However, this compound has also been shown to have off-target effects, which can complicate data interpretation. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{3-[(2,5-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide. One area of interest is the development of more potent and specific Hsp90 inhibitors. In addition, there is interest in exploring the use of this compound in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
In conclusion, this compound is a promising compound for cancer treatment that works by targeting the Hsp90 protein. While there are limitations to its use in lab experiments, there are also several future directions for research on this compound. As we continue to learn more about the mechanisms of action of this compound, we may be able to develop more effective and targeted treatments for cancer and other diseases.

Synthesis Methods

N-{3-[(2,5-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,5-dichlorobenzoic acid with 3-aminopropylpyridine followed by the reaction with ethyl chloroformate. The resulting product is then further reacted with 2-pyridinecarboxamide to yield the final product, this compound.

Scientific Research Applications

N-{3-[(2,5-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

N-[3-[(2,5-dichlorobenzoyl)amino]propyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c17-11-5-6-13(18)12(10-11)15(22)20-8-3-9-21-16(23)14-4-1-2-7-19-14/h1-2,4-7,10H,3,8-9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGZKSKSKLYVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCCNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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